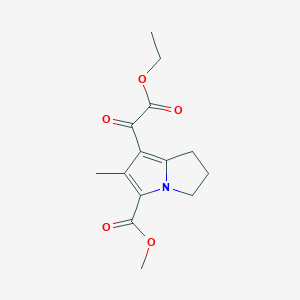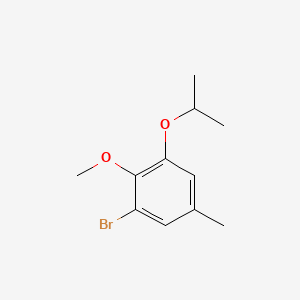![molecular formula C11H21N3O2 B14779765 N-[[1-(2-aminopropanoyl)piperidin-3-yl]methyl]acetamide](/img/structure/B14779765.png)
N-[[1-(2-aminopropanoyl)piperidin-3-yl]methyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1-((S)-2-Aminopropanoyl)piperidin-3-yl)methyl)acetamide is a compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their role in drug design .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-((S)-2-Aminopropanoyl)piperidin-3-yl)methyl)acetamide typically involves the formation of the piperidine ring followed by the introduction of the acetamide and aminopropanoyl groups. Common synthetic routes include:
Cyclization Reactions: Formation of the piperidine ring through cyclization of appropriate precursors.
Amination Reactions: Introduction of the amino group via amination reactions.
Acylation Reactions: Addition of the acetamide group through acylation reactions.
Industrial Production Methods
Industrial production methods for piperidine derivatives often involve multistep synthesis processes that are optimized for yield and purity. These methods may include:
Hydrogenation: Reduction of precursors to form the piperidine ring.
Cycloaddition: Formation of the piperidine ring through cycloaddition reactions.
Multicomponent Reactions: Use of multicomponent reactions to streamline the synthesis process.
化学反応の分析
Types of Reactions
N-((1-((S)-2-Aminopropanoyl)piperidin-3-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: Oxidation of the piperidine ring to form piperidinones.
Reduction: Reduction of the acetamide group to form amines.
Substitution: Substitution reactions involving the amino and acetamide groups.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Catalysts: Such as palladium catalysts for hydrogenation reactions.
Major Products
Major products formed from these reactions include:
Piperidinones: Formed from oxidation reactions.
Amines: Formed from reduction reactions.
Substituted Piperidines: Formed from substitution reactions.
科学的研究の応用
N-((1-((S)-2-Aminopropanoyl)piperidin-3-yl)methyl)acetamide has various scientific research applications, including:
作用機序
The mechanism of action of N-((1-((S)-2-Aminopropanoyl)piperidin-3-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibition of enzymes involved in disease pathways.
Receptor Binding: Binding to specific receptors to modulate biological responses.
Signal Transduction: Interference with signal transduction pathways to exert therapeutic effects.
類似化合物との比較
Similar Compounds
Similar compounds to N-((1-((S)-2-Aminopropanoyl)piperidin-3-yl)methyl)acetamide include:
Piperidine: A simple piperidine ring without additional functional groups.
Piperidinones: Piperidine derivatives with a ketone group.
N-Acylpiperidines: Piperidine derivatives with an acyl group.
Uniqueness
N-((1-((S)-2-Aminopropanoyl)piperidin-3-yl)methyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical reactions and potential therapeutic applications that are not observed in simpler piperidine derivatives .
特性
分子式 |
C11H21N3O2 |
|---|---|
分子量 |
227.30 g/mol |
IUPAC名 |
N-[[1-(2-aminopropanoyl)piperidin-3-yl]methyl]acetamide |
InChI |
InChI=1S/C11H21N3O2/c1-8(12)11(16)14-5-3-4-10(7-14)6-13-9(2)15/h8,10H,3-7,12H2,1-2H3,(H,13,15) |
InChIキー |
HIMRSGODEYBZHH-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)N1CCCC(C1)CNC(=O)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(3R,4S)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one hydrate](/img/structure/B14779684.png)



![4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]pyrimidine](/img/structure/B14779714.png)

![6-methyl-N-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]pyridazine-3-carboxamide](/img/structure/B14779746.png)

![2-[[2-[(2-Methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoyl]amino]acetic acid](/img/structure/B14779771.png)
![(2R,4S)-1-[(2S)-2-(8-aminooctanoylamino)-3,3-dimethyl-butanoyl]-4-hydroxy-N-[[4-(4-methylthiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B14779776.png)
![2-(Methylamino)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14779784.png)

